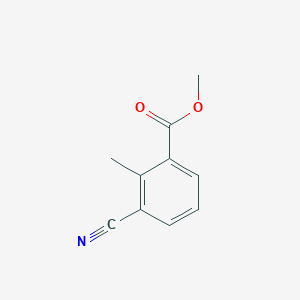

Methyl 3-cyano-2-methylbenzoate

Description

Methyl 3-cyano-2-methylbenzoate (CAS: 93340-09-1) is an aromatic ester featuring a cyano (-CN) group at the 3-position and a methyl (-CH₃) substituent at the 2-position of the benzoate backbone. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or functional materials due to its reactive cyano group and ester functionality . Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol.

Properties

IUPAC Name |

methyl 3-cyano-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBWZNLFBLOUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30524446 | |

| Record name | Methyl 3-cyano-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93340-09-1 | |

| Record name | Methyl 3-cyano-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyano-2-methylbenzoate can be synthesized through various methods. One common method involves the reaction of 3-chloromethyl benzoate with ethanol to form 3-aldehyde methyl benzoate, which is then reacted with hydroxylamine acid solution and sodium hydroxide to produce the desired compound . The reaction conditions typically involve heating and stirring to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-cyano-2-methylbenzoate is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₉NO₂

- Functional Groups : Cyano group (-CN) and ester group (-COOCH₃)

The presence of the cyano group enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is involved in several synthetic pathways due to its ability to undergo various chemical transformations:

- Nucleophilic Substitution Reactions : The cyano group can be substituted with other nucleophiles, facilitating the formation of diverse derivatives.

- Reactions with Electrophiles : The compound can react with electrophiles to form new carbon-carbon bonds, which is vital in organic synthesis.

Pharmaceutical Industry

In the pharmaceutical sector, this compound is utilized as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Notable applications include:

- Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : It plays a role in the production of drugs like ketoprofen, which are used to treat pain and inflammation.

- Biological Activity Studies : Research has shown that derivatives of this compound exhibit potential biological activities, including enzyme inhibition and receptor binding, making it a subject of interest for drug development.

Agrochemicals

The compound is also significant in the agrochemical industry:

- Pesticide Formulation : this compound can be used as a precursor for developing pesticides and herbicides due to its chemical stability and reactivity.

Data Tables

Case Study 1: Synthesis of Ketoprofen

A recent study explored the synthetic route involving this compound as an intermediate in the production of ketoprofen. The research outlined the following steps:

- Starting Materials : The synthesis commenced with commercially available starting materials.

- Reaction Conditions : A series of nucleophilic substitutions were performed under controlled conditions to yield ketoprofen.

- Outcomes : The method demonstrated high yield and purity of the final product, showcasing the effectiveness of this compound as an intermediate.

Case Study 2: Environmental Impact Assessment

Another study assessed the environmental impact of this compound, focusing on its biodegradation pathways:

- Biodegradation Studies : The compound was subjected to microbial degradation tests to evaluate its stability and potential ecological risks.

- Results : Findings indicated that while the compound is stable under certain conditions, it can be biodegraded by specific microbial strains, suggesting potential for environmental remediation applications.

Mechanism of Action

The mechanism of action of methyl 3-cyano-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Methyl 3-cyano-2-methoxybenzoate (CAS: 406938-72-5)

- Structural Differences : Replaces the 2-methyl group with a methoxy (-OCH₃) group.

- Electronic Effects : The methoxy group is electron-donating via resonance, altering the electronic density of the aromatic ring compared to the weakly donating methyl group. This may reduce electrophilic substitution reactivity at the 3-position.

- Applications : While both compounds are ester intermediates, the methoxy variant may exhibit distinct solubility and stability profiles, making it suitable for different synthetic pathways .

Methyl 2-cyano-3-phenylacrylate (CAS: 3695-84-9)

- Structural Differences: Features an acrylate backbone (CH₂=CHCOO-) with a 2-cyano group and phenyl substituent.

- Reactivity: The α,β-unsaturated ester in this compound enables conjugate addition reactions, unlike Methyl 3-cyano-2-methylbenzoate, which lacks this functionality.

Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)

- Structural Differences: Contain a triazine ring and sulfonylurea bridge, unlike the simpler benzoate structure of this compound.

- Applications: Used as herbicides (e.g., metsulfuron methyl ester inhibits acetolactate synthase in plants), whereas this compound is more likely a synthetic intermediate .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Functional Group : Replaces the ester (-COOCH₃) with an amide (-CONH-) and adds a hydroxyl group.

- Hydrogen Bonding : The amide and hydroxyl groups enable stronger hydrogen bonding, increasing solubility in polar solvents compared to the ester .

Physicochemical and Functional Properties

| Property | This compound | Methyl 3-cyano-2-methoxybenzoate | Methyl 2-cyano-3-phenylacrylate |

|---|---|---|---|

| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₃ | C₁₁H₉NO₂ |

| CAS Number | 93340-09-1 | 406938-72-5 | 3695-84-9 |

| Key Substituents | 3-CN, 2-CH₃ | 3-CN, 2-OCH₃ | 2-CN, 3-Ph, acrylate |

| Reactivity | Ester hydrolysis, cyano addition | Similar, but enhanced resonance | Conjugate addition, polymerization |

| Applications | Synthetic intermediate | Intermediate, potential agrochemical | Polymer precursor, coatings |

Biological Activity

Methyl 3-cyano-2-methylbenzoate (MCMB) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and insecticidal activities, based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate structure with a cyano group at the 3-position and a methyl group at the 2-position. This unique substitution pattern influences its reactivity and potential applications in pharmaceuticals and agrochemicals.

Antimicrobial Activity

Research indicates that MCMB exhibits antimicrobial properties. The compound has been tested against various microorganisms, demonstrating effectiveness in inhibiting growth. The specific mechanisms of action remain to be fully elucidated, but it is suggested that the cyano group may play a critical role in its bioactivity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of MCMB on human cell lines. For instance, studies involving human kidney (HEK293) and colon (CACO2) cells revealed varying levels of toxicity. The following table summarizes the cytotoxic effects observed:

| Concentration (mM) | HEK293 Cell Viability (%) | CACO2 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 0.1 | 95 | 98 |

| 11 | 80 | 90 |

| 29 | <50 | <60 |

The results indicate that concentrations above 11 mM significantly reduce cell viability, suggesting that MCMB may pose risks in agricultural applications where exposure could occur .

Insecticidal Activity

MCMB has also been investigated for its insecticidal properties. A study evaluated its efficacy against mosquito larvae, with results indicating varying mortality rates depending on concentration:

| Compound | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| This compound | 10 | 40 |

| Control | - | 0 |

These findings suggest that MCMB can act as a potential larvicide, although further studies are needed to optimize its application and assess environmental impact .

Case Studies

- Cytotoxicity in Human Cells : A study assessed the impact of MCMB on HEK293 and CACO2 cells, revealing significant cytotoxic effects at higher concentrations. The implications for safety in agricultural use were discussed, emphasizing the need for careful handling and regulation .

- Insecticidal Effects : Research on the application of MCMB as an insecticide showed promising results against mosquito larvae, indicating its potential as an environmentally friendly alternative to conventional pesticides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.